Methyl 2-chloro-4-cyanonicotinate
Description
Methyl 2-chloro-4-cyanonicotinate is a substituted nicotinic acid derivative with a methyl ester group, a chlorine atom at the 2-position, and a cyano group at the 4-position of the pyridine ring. Its structure combines electron-withdrawing substituents (chloro and cyano groups) that influence its reactivity, solubility, and stability.
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
methyl 2-chloro-4-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)6-5(4-10)2-3-11-7(6)9/h2-3H,1H3 |
InChI Key |
YWUAGVCOZHLJTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Methyl 2-chloro-4-cyanonicotinate shares functional groups with several methyl esters and substituted heterocycles:
- Methyl salicylate : A simple aromatic methyl ester with a hydroxyl group (, Table 3).

- Sandaracopimaric acid methyl ester : A diterpene methyl ester with a complex bicyclic structure ().

- Torulosic acid methyl ester: Another diterpene derivative with hydroxyl and carboxylic ester groups ().
Key structural differences include:
- The presence of a pyridine ring (vs. benzene or diterpene backbones in analogues).
- Electron-withdrawing substituents (Cl and CN), which enhance electrophilicity compared to hydroxyl or hydrocarbon groups in other esters.
Physical and Chemical Properties
Using methyl ester data from (Table 3) and VOC properties from (Table 3), a hypothetical comparison is constructed:

| Property | This compound | Methyl Salicylate | Sandaracopimaric Acid Methyl Ester |
|---|---|---|---|
| Molecular Weight (g/mol) | ~212.6 (estimated) | 152.15 | ~332.5 (estimated) |
| Boiling Point (°C) | >250 (decomposes) | 222–224 | Not reported |
| Solubility | Low in water, soluble in polar aprotic solvents | Miscible in organic solvents | Likely lipid-soluble |
| Reactivity | High (due to Cl/CN groups) | Moderate (ester hydrolysis) | Low (stable diterpene structure) |
Notes:
- The cyano and chloro groups in this compound increase its electrophilicity, making it more reactive toward nucleophilic substitution compared to methyl salicylate .
- Its solubility profile aligns with polar aprotic solvents (e.g., DMF, DMSO), contrasting with the lipid-soluble diterpene esters in .
Research Findings and Limitations
- Synthetic utility: this compound’s reactivity is superior to simpler methyl esters (e.g., methyl salicylate) in constructing heterocyclic scaffolds .
- Data gaps : Specific thermodynamic data (e.g., melting point, vapor pressure) are unavailable in the provided evidence, requiring extrapolation from analogues.
- Contradictions : highlights diterpene esters’ stability in natural resins, whereas the target compound’s synthetic nature suggests higher reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


